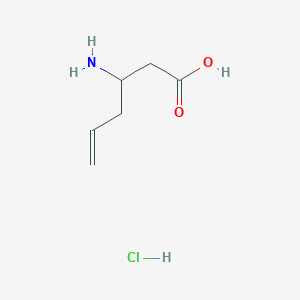

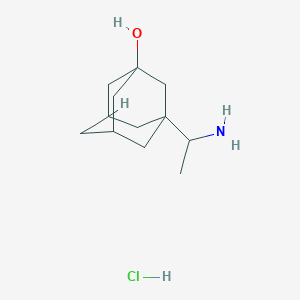

3-Amino-5-hexenoic acid hydrochloride

Descripción general

Descripción

Synthesis of 3-Amino-5-hexenoic Acid Hydrochloride

The synthesis of compounds related to 3-amino-5-hexenoic acid hydrochloride has been explored in various studies. One such compound, 3-amino-3-vinylpropanoic acid hydrochloride, was synthesized from 4-acetoxyazetidin-2-one in a three-step process. The synthesis involved ozonolysis, which yielded 3-amino-4-oxopropanoic acid hydrochloride, also known as aspartate 1-semialdehyde hydrochloride. This compound is typically unstable in its α-aminoaldehyde form but can be isolated in a stable cyclic form, 4-amino-5-hydroxy-4,5-dihydrofuran-2-one hydrochloride .

Molecular Structure Analysis

The molecular structure of 3-amino-5-hexenoic acid hydrochloride and its derivatives is characterized by the presence of amino and vinyl groups, which are crucial for their reactivity and stability. The cyclic stabilized form of aspartate 1-semialdehyde hydrochloride, mentioned in the synthesis, indicates the presence of a furan ring, which is a significant structural feature providing stability to the otherwise labile α-aminoaldehyde .

Chemical Reactions Analysis

Chemical reactions involving these compounds are centered around the functional groups present in the molecules. The Michael addition is a key reaction used to construct the α- and β-stereogenic centers in related compounds, as demonstrated in the synthesis of methyl (2R,3S)-(E)-3-t-butoxycarbonylamino-2-hydroxy-4-hexenoate. This compound was synthesized using a homochiral lithium amide, followed by oxidation of the enolate intermediate in a one-pot process . Additionally, the DCC/DMAP·HCl mediated esterification method was employed for the epimerization of anti β-amino-α-hydroxy acids to their corresponding syn esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-5-hexenoic acid hydrochloride derivatives are influenced by their functional groups and molecular structure. The presence of the amino group contributes to the basicity of the compound, while the vinyl group may add to the reactivity through addition reactions. The cyclic form of aspartate 1-semialdehyde hydrochloride suggests increased stability and potential solubility in polar solvents due to the presence of the hydrochloride group . The epimerization process and the ability to convert between different stereoisomers, as seen in the synthesis of methyl (2R,3S)-(E)-3-t-butoxycarbonylamino-2-hydroxy-4-hexenoate, highlight the chemical versatility of these compounds .

Aplicaciones Científicas De Investigación

Enzymatic Resolution and Synthesis of Amino Acids

The enzymatic resolution of racemic 2-amino-5-hexenoic acid derivatives using α-chymotrypsin or L-acylase has been explored to produce enantiomerically pure amino acids. These amino acids are crucial intermediates in synthesizing various biologically significant compounds, such as 5-hydroxypipecolic acid, through processes involving oxidation, epoxide formation, and intramolecular cyclization. This methodology highlights the potential of 3-amino-5-hexenoic acid derivatives in synthesizing complex amino acids and peptides with significant biochemical applications (Krishnamurthy et al., 2015).

Synthesis of β-Turn Mimetics

The synthesis of (2S,3S)- and (2R,3R)-2-amino-3-phenyl-5-hexenoic acids, which serve as precursors for [4,3,0]-bicyclic β-turn mimetics, demonstrates the versatility of 3-amino-5-hexenoic acid derivatives in constructing complex molecular architectures. These β-turn mimetics are essential for developing peptidomimetics with potential therapeutic applications, showcasing the critical role of such amino acid derivatives in medicinal chemistry (Gu et al., 2003).

Biochemical Studies in Fungi

Biochemical investigations have identified various amino acids, including 2-amino-5-chloro-5-hexenoic acid, in the fruiting bodies of Amanita species. These studies shed light on the diverse biochemical pathways present in fungi and the potential role of such unique amino acids in fungal metabolism and ecology (Hatanaka et al., 1999).

Functional Polyhydroxyalkanoates Production

Research on engineered Halomonas bluephagenesis for the production of functional polyhydroxyalkanoates (PHA) incorporating 3-hydroxyhex-5-enoate monomers demonstrates the application of 3-amino-5-hexenoic acid derivatives in biopolymer synthesis. This approach highlights the potential for producing biodegradable and biocompatible polymers with functional groups, expanding the utility of such polymers in medical and environmental applications (Yu et al., 2020).

Protein Modification and Biochemistry

The incorporation of unsaturated methionine analogues, such as 2-amino-5-hexenoic acid, into proteins in vivo, offers a unique approach to introducing functional groups into proteins. This method opens up new avenues for protein modification, enabling the development of proteins with novel properties and functions for research and therapeutic applications (Hest et al., 2000).

Mecanismo De Acción

Target of Action

The primary target of 3-Amino-5-hexenoic acid hydrochloride is GABA transaminase , an enzyme responsible for the metabolism of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system .

Mode of Action

3-Amino-5-hexenoic acid hydrochloride, also known as Vigabatrin, is an irreversible inhibitor of GABA transaminase . It works by increasing the levels of circulating GABA in the brain by inhibiting the enzyme responsible for GABA metabolism . This results in an increase in GABA concentrations, leading to enhanced GABAergic neurotransmission .

Biochemical Pathways

The inhibition of GABA transaminase leads to an increase in GABA levels, which in turn enhances GABAergic neurotransmission . This can have a significant impact on several biochemical pathways, particularly those involved in neural signaling and synaptic transmission .

Pharmacokinetics

As a gaba transaminase inhibitor, it is expected to be well-absorbed and distributed throughout the body, particularly in the central nervous system where its target enzyme is located .

Result of Action

The result of the action of 3-Amino-5-hexenoic acid hydrochloride is an increase in GABA levels in the brain, leading to enhanced GABAergic neurotransmission . This can help to reduce the frequency and severity of seizures in patients with refractory complex partial seizures and infantile spasms .

Action Environment

The action, efficacy, and stability of 3-Amino-5-hexenoic acid hydrochloride can be influenced by various environmental factors. These may include the pH and temperature of the body, the presence of other medications, and individual patient factors such as age, weight, and overall health status .

Safety and Hazards

Direcciones Futuras

While there isn’t specific information available on the future directions of 3-Amino-5-hexenoic acid hydrochloride, it’s worth noting that amino acids and their derivatives have wide applications in various fields of research and industry. They are often used in the synthesis of peptides and proteins, and can also serve as building blocks for the synthesis of a variety of natural product-like compounds .

Propiedades

IUPAC Name |

3-aminohex-5-enoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-2-3-5(7)4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPGGODHJJCONI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)(cyano)methyl]benzenecarbonitrile](/img/structure/B3033948.png)

![1-[(13S,17R)-11,15-Dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]ethanone](/img/structure/B3033954.png)

![2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B3033955.png)

![(2E)-4-[(3-aminophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3033969.png)